Ammonium cerous sulfate
CAS No.: 21995-38-0
Cat. No.: VC8495306
Molecular Formula: CeH4NO8S2
Molecular Weight: 350.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21995-38-0 |
---|---|
Molecular Formula | CeH4NO8S2 |
Molecular Weight | 350.28 g/mol |
IUPAC Name | azanium;cerium(3+);disulfate |
Standard InChI | InChI=1S/Ce.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
Standard InChI Key | PGJHGXFYDZHMAV-UHFFFAOYSA-K |
SMILES | [NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Canonical SMILES | [NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Introduction
Chemical Composition and Structural Features
Molecular Formula and Stoichiometry
Ammonium ceric(IV) sulfate is a hydrated double salt comprising cerium(IV) cations , ammonium ions , and sulfate anions . Its molecular formula, , corresponds to a molar mass of 632.55 g/mol . Crystallographic analyses reveal an intricate anionic structure: the compound contains the anion, where two cerium atoms are each coordinated by nine oxygen atoms from sulfate groups, forming a distorted tricapped trigonal prism . This structural complexity justifies the alternative formulation .
Physical Properties
The compound manifests as an orange crystalline solid with high solubility in water and dilute sulfuric acid. Key physical properties include:
Property | Value/Description | Source |
---|---|---|
Melting Point | 130°C (lit.) | |
Density | 800 kg/m³ | |
Solubility | Soluble in water, , and -MeCN mixtures | |
pH (100 g/L solution) | 1.2 at 20°C |
Synthesis and Industrial Production
Preparation Methods
Ammonium ceric(IV) sulfate is typically synthesized by reacting cerium(IV) oxide with concentrated sulfuric acid and ammonium sulfate under controlled conditions. The reaction proceeds via:
The product crystallizes as a dihydrate, , which is isolated by filtration and purified through recrystallization .
Industrial-Scale Manufacturing
Industrial production prioritizes cost-effective precursors like cerium carbonate or cerium hydroxide. Process optimization focuses on minimizing nitrate byproducts, a common issue with cerium(IV) ammonium nitrate (CAN), by substituting sulfate ligands .
Reactivity and Mechanistic Insights
Oxidation of Aromatic Hydrocarbons
Ammonium ceric(IV) sulfate excels in oxidizing polycyclic aromatic hydrocarbons to quinones. For example, naphthalene undergoes oxidation in a -MeCN medium to yield 1,4-naphthoquinone with >90% efficiency, avoiding nitrate ester side products common with CAN :
Baeyer-Villiger Oxidations
The compound facilitates regioselective Baeyer-Villiger oxidations of ketones to lactones or esters. Its sulfate ligands stabilize transition states, enhancing selectivity compared to nitrate-based oxidants .
Applications in Organic Synthesis
Oxidative Aromatization
Ammonium ceric(IV) sulfate enables the aromatization of Hantzsch dihydropyridines to pyridines, a key step in synthesizing pharmaceuticals like nifedipine .
Deprotection of Ethers
The reagent cleaves methyl ethers under mild conditions, offering an alternative to harsh methods employing or .
Comparative Analysis with Cerium(IV) Ammonium Nitrate (CAN)
Parameter | Ammonium Ceric(IV) Sulfate | CAN |
---|---|---|
Oxidizing Strength | +1.44V (vs SHE) | +1.61V (vs SHE) |
Byproduct Formation | Minimal sulfate esters | Nitrate esters prevalent |
Solubility | High in | High in |
Cost Efficiency | Moderate | Higher due to nitrate ligands |
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